
Maleamic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-4-oxobut-2-enoic acid typically involves the reaction of maleic anhydride with ammonia or an amine in the presence of a solvent such as acetic acid . The reaction is carried out at ambient temperature for 24 hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of (Z)-4-Amino-4-oxobut-2-enoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization from a mixture of isopropyl alcohol and water .
Chemical Reactions Analysis
Cyclodehydration
Maleamic acids undergo cyclodehydration to form maleimides or isomaleimides . This reaction involves the removal of water from the this compound molecule, leading to a cyclic structure.
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Mechanism : The cyclodehydration process typically involves a mixed anhydride intermediate. Density functional theory (DFT) calculations suggest that the reaction proceeds in two stages: the formation of a mixed anhydride intermediate, followed by internal cyclization to yield the corresponding maleimide or isomaleimide . Isomaleimides are often kinetically favored in the presence of acetic anhydride .
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Reaction Conditions : Cyclodehydration can be induced by dehydrating agents such as acetic anhydride or trifluoroacetic anhydride . The reaction is often monitored using techniques such as -NMR spectroscopy to track the formation of products .
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Factors Influencing the Reaction : The electronic effects of the substituents on the amide nitrogen influence the cyclization pathway. The presence of strong bonding between the carbon and nitrogen of the amide group, along with intramolecular hydrogen bonds, can affect the planarity of the molecule and its reactivity .
Reversible Amide Formation and Transamidation
Maleamic acids participate in reversible amide formation and transamidation reactions, highlighting their dynamic chemical behavior .
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Reversible Amide Formation : Maleamic acids are in equilibrium with their respective amine and anhydride precursors. This equilibrium can be shifted by altering conditions such as concentration or pH . For example, adding trifluoroacetic acid (TFA) to protonate the amine shifts the equilibrium towards the anhydride and protonated amine. Neutralizing the TFA with triethylamine can restore the initial concentration of this compound .
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Transamidation : Maleamic acids undergo amide exchange reactions where the amide group is exchanged with another amine. The rate and extent of transamidation depend on the substituents on the this compound .
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The effective molarity (EM) of the carboxylate in proximity to the amide influences the reaction rate. Dimethyl-substituted maleamic acids react faster than those with other substituents such as 3,4,5,6-tetrahydroterephthalic or diphenyl anhydrides . Maleamic acids derived from maleic, dichloromaleic, or phthalic anhydrides show little to no transamidation under similar conditions .
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The scope of the transamidation reaction is also affected by the substitution of the nitrogen atom .
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Polymerization
Maleamic acids containing polymerizable groups can undergo polymerization reactions. For instance, N-(4-Vinylphenyl)maleimide can undergo free radical polymerization to form homopolymers or copolymers with other vinyl monomers.
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Reaction Conditions: Polymerization is typically initiated using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.
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Products: The resulting polymers can exhibit enhanced thermal and mechanical properties.
Diels-Alder Reactions
Some N-substituted maleimides, which can be synthesized from maleamic acids via cyclodehydration, can participate in Diels-Alder reactions with dienes to form cycloaddition products.
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Reaction Conditions : Diels-Alder reactions are typically carried out at elevated temperatures with dienes such as cyclopentadiene.
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Products : The reaction yields compounds with fused ring structures.
Hydrolysis
Maleamic acids can undergo hydrolysis, where they react with water to break the amide bond, forming the corresponding amine and maleic acid .
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Factors Influencing Hydrolysis: The rate of hydrolysis is influenced by the effective molarity (EM) of the carboxylate group in proximity to the amide bond. Substitution patterns on the this compound structure can either accelerate or decelerate the hydrolysis process .
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Reaction Conditions: Hydrolysis is typically promoted by either acidic or basic conditions. Acidic conditions protonate the amide, making it more susceptible to nucleophilic attack by water. Basic conditions generate hydroxide ions, which can directly attack the carbonyl carbon of the amide .
Other Reactions
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Crystal Structure and Hydrogen Bonding: The crystal structure of maleamic acids reveals that the molecular conformation is stabilized by intramolecular hydrogen bonds. These hydrogen bonds influence the planarity and reactivity of the molecule .
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Reactions with Nucleophiles and Electrophiles: The vinyl group in N-(4-Vinylphenyl)maleimide can undergo electrophilic addition reactions, while the maleimide ring can participate in nucleophilic substitution reactions.
Scientific Research Applications
Dynamic Combinatorial Chemistry
Reversible Transamidation
Recent studies have highlighted the utility of maleamic acids in dynamic combinatorial chemistry. Maleamic acids can undergo reversible transamidation reactions under mild conditions, allowing for the generation of diverse libraries of amides. This process is facilitated by the equilibrium between maleamic acids, their anhydrides, and amines, which can be manipulated by external stimuli such as pH changes. For instance, alternating between Brønsted acids and bases enables switching between amide and anhydride forms without side reactions, showcasing maleamic acids as valuable tools for creating dynamic chemical libraries .
Material Science
Organic Anode Materials in Lithium-Ion Batteries
Maleamic acid has been investigated as a potential organic anode material in lithium-ion batteries. Studies demonstrate that this compound exhibits excellent redox properties and can significantly enhance the performance of battery electrodes when combined with carbon black. The incorporation of this compound leads to reduced cell impedance and improved ionic diffusion, making it a promising candidate for next-generation battery technologies .
Thermal Stability Enhancements
In another application, complexes formed from this compound and lanthanum ions have been synthesized to improve the thermal stability of polyvinyl chloride (PVC) materials. The addition of these complexes enhances the thermal stability time significantly, indicating potential applications in materials engineering where thermal resistance is critical .
Biomedical Applications
Smart Delivery Systems
this compound derivatives are being explored as weakly acid-sensitive linkers or caging groups in smart drug delivery systems. These derivatives can be tailored to respond to specific pH environments, allowing for controlled release mechanisms in therapeutic applications. The hydrolysis profiles of these compounds can be finely tuned by modifying their chemical structure, which is crucial for optimizing drug delivery systems .
Antifungal Activity
Research has also indicated that certain this compound derivatives exhibit antifungal properties against pathogenic fungi. This suggests potential applications in pharmaceuticals, particularly in developing antifungal agents that could be used to treat superficial mycoses .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Z)-4-Amino-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, including changes in metabolic pathways and cellular signaling .
Comparison with Similar Compounds
- Atropic acid
- Acrylic acid
- Maleic acid
Comparison: (Z)-4-Amino-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it distinct from other similar compounds .
Biological Activity
Maleamic acid, a derivative of maleic acid, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, highlighting its microbial degradation, chemical reactivity, and implications in protein labeling.
Chemical Structure and Properties
This compound is characterized by its amide functional group attached to a maleic acid backbone. Its structure allows for unique chemical reactivity, particularly in the context of transamidation and cyclization reactions.
Microbial Degradation
Recent studies have shown that this compound can be transformed by specific microbial strains. For instance, research on Alcaligenes sp. revealed that this compound is converted into maleic acid through the action of the enzyme NaaF, which is a maleamate amidase. This transformation is part of a larger pathway involving the degradation of nicotinamide and other pyridinic compounds, indicating the ecological significance of this compound in microbial metabolism .
Table 1: Enzymatic Transformation Pathway
Compound | Enzyme | Product |
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Nicotinamide | - | Nicotinic Acid |
Nicotinic Acid | NaaD | N-Formylthis compound |
N-Formylthis compound | NaaE | This compound |
This compound | NaaF | Maleic Acid |
Chemical Reactivity
Maleamic acids have been shown to undergo reversible transamidation under mild conditions, allowing for tunable reactivity with various amines. This property has been exploited in synthetic chemistry to create libraries of compounds with potential biological activity. The transamidation process involves the exchange of amine groups, demonstrating the versatility of maleamic acids in chemical synthesis .
Case Study: Transamidation Reaction
In a study examining the transamidation of maleamic acids, researchers found that unhindered aliphatic amines reacted more completely compared to benzylic amines. The equilibrium between maleamic acids and their respective anhydrides was confirmed through dilution experiments, establishing a foundational understanding of their reactive behavior in synthetic applications .
Protein Labeling Applications
Maleamic acids have emerged as effective reagents for cysteine-selective protein labeling. Their ability to form stable linkages with cysteine residues under physiological conditions makes them valuable tools in bioconjugation chemistry. The mechanism involves a spontaneous cyclization upon addition to cysteine, resulting in robust conjugates that resist retro-Michael reactions .
Table 2: Comparison of Maleamic Acids in Protein Labeling
Compound Type | Reactivity | Stability | Application Area |
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Maleimides | Moderate | Moderate | Bioconjugation |
Maleamic Acids | High | High | Cysteine labeling |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for producing maleamic acid in laboratory settings?
this compound is synthesized via a two-step process:
- Step 1 : React maleic anhydride with a primary amine (e.g., aniline) in a non-polar solvent (e.g., toluene) at 0–150°C to form this compound intermediates.
- Step 2 : Cyclize the intermediate using a dehydrating agent (e.g., acetic anhydride) and a strong acid catalyst (e.g., H₂SO₄) under reflux. The reaction is typically monitored via thin-layer chromatography (TLC), and the product is purified via fractional distillation or recrystallization .
- Critical parameters : Temperature control (<100°C to avoid side reactions) and catalyst-to-substrate ratios (50–200% w/w relative to this compound) .
Q. How can researchers characterize the purity and structure of this compound derivatives?
Key analytical methods include:
- Spectroscopy : NMR (¹H/¹³C) to confirm amine conjugation and cyclization; FTIR to validate carbonyl (C=O) and amide (N-H) functional groups.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity and quantify hydrolysis products .
- Crystallography : Single-crystal X-ray diffraction using SHELXL for structural refinement, particularly to resolve tautomeric forms or hydrogen-bonding networks .
Q. What are the common challenges in handling this compound during experimental workflows?
- Hydrolysis : this compound undergoes pH-dependent hydrolysis to maleimide in basic conditions (pH > 8.0). Stabilize solutions with buffers (e.g., citrate-phosphate, pH 4–6) and store at –20°C to slow degradation .
- Solubility : Low solubility in polar solvents (e.g., water) necessitates the use of aprotic solvents (e.g., DMF) for reactions .
Advanced Research Questions
Q. How do reaction conditions influence the kinetics of this compound cyclization to maleimide?
Cyclization efficiency depends on:
- Catalyst type : Solid acid catalysts (e.g., H₃PO₄) yield higher conversion rates than homogeneous catalysts.
- Solvent polarity : Low-polarity solvents (e.g., toluene) reduce side reactions but may slow reaction rates.
- Temperature : Optimal cyclization occurs at 100–120°C; higher temperatures (>150°C) promote hydrolysis or decomposition .
- Methodology : Use real-time FTIR or HPLC to track maleimide formation and optimize conditions .
Q. What experimental strategies mitigate hydrolysis of this compound during bioconjugation (e.g., antibody-drug conjugates)?
- Short reaction times : Limit conjugation to <2 hours to minimize hydrolysis of this compound bridges .
- pH control : Maintain acidic conditions (pH 5.0–6.5) during conjugation to stabilize the this compound intermediate.
- Analytical validation : Use SDS-PAGE and LC-MS to confirm drug-to-antibody ratios (DAR) and identify hydrolysis byproducts .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Data analysis : Compare reaction parameters (e.g., solvent purity, amine nucleophilicity) across studies. For example, electron-deficient amines (e.g., p-nitroaniline) yield lower conversions due to reduced reactivity .
- Reproducibility : Adhere to standardized protocols (e.g., IUPAC guidelines) for reporting yields, including detailed solvent/catalyst ratios and purification methods .
Q. What advanced techniques enable the study of this compound’s role in polymer synthesis?
- Kinetic studies : Use size-exclusion chromatography (SEC) to monitor copolymerization with styrene or acrylonitrile, focusing on molecular weight distribution.
- Thermal analysis : TGA and DSC to evaluate thermal stability (decomposition >200°C) and glass transition temperatures (Tg) in polyimide matrices .
Q. Methodological Best Practices
- Experimental design : Include control groups (e.g., maleic anhydride-only reactions) to distinguish this compound-specific outcomes .
- Data presentation : Use tables to compare synthetic yields, spectroscopic peaks, or hydrolysis rates across conditions (see Table 1 for an example template).
- Conflict resolution : Address contradictory data (e.g., variable cyclization efficiencies) by conducting robustness tests with adjusted catalyst loadings or solvents .
Properties
IUPAC Name |
4-amino-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870612 | |
Record name | 4-Amino-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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